1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea, often referred to as BPR1R024, is a compound primarily recognized for its role as an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has garnered attention in cancer immunotherapy due to its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages. The molecular formula of this compound is C24H21F3N6O2, with a molecular weight of 482.5 g/mol, and it is classified under the category of quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of BPR1R024 involves a multi-step process that optimizes a clinical multitargeting kinase inhibitor. The synthetic route typically includes the following steps:
While specific industrial production methods are not extensively documented, it is likely that production adheres to Good Manufacturing Practices (GMP) to maintain quality and efficacy.
The molecular structure of BPR1R024 can be described as follows:
The structural representation reveals a complex arrangement that includes a quinazoline core linked to various functional groups, contributing to its biological activity.
BPR1R024 primarily undergoes inhibition reactions where it binds to CSF1R, preventing its activation. This mechanism is crucial for its therapeutic effects in cancer treatment. The compound's interactions involve nonclassical hydrogen-bonding interactions with the hinge region of CSF1R, enhancing its inhibitory potency.
Additionally, potential side reactions could include hydrolysis or oxidation under certain conditions, which would need to be monitored during synthesis and storage.
The mechanism of action for BPR1R024 involves selective inhibition of CSF1R signaling pathways that are pivotal in tumor-associated macrophage activity. By inhibiting this receptor:
BPR1R024 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for formulation into pharmaceutical products.
BPR1R024 has significant potential applications in:
The ongoing research into compounds like BPR1R024 highlights their importance in developing new therapeutic strategies against cancer.
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: